molecular formula C18H19NO3S B15292241 N-Acetyl-S-(diphenylmethyl)-L-cysteine CAS No. 19595-55-2

N-Acetyl-S-(diphenylmethyl)-L-cysteine

Cat. No.: B15292241
CAS No.: 19595-55-2
M. Wt: 329.4 g/mol
InChI Key: MYQUWNQMNNVURG-INIZCTEOSA-N
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Description

N-Acetyl-S-(diphenylmethyl)-L-cysteine is a thiol-containing derivative of L-cysteine, where the sulfhydryl (-SH) group is substituted with a diphenylmethyl moiety [(C₆H₅)₂CH-]. This modification enhances its stability and alters its biochemical interactions compared to the parent compound, N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent .

Properties

CAS No.

19595-55-2

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-benzhydrylsulfanylpropanoic acid

InChI

InChI=1S/C18H19NO3S/c1-13(20)19-16(18(21)22)12-23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1

InChI Key

MYQUWNQMNNVURG-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(diphenylmethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the diphenylmethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(diphenylmethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding L-cysteine derivatives.

    Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: L-cysteine derivatives.

    Substitution: Various substituted cysteine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(diphenylmethyl)-L-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(diphenylmethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can be cleaved enzymatically, releasing L-cysteine, which can then participate in various metabolic processes. The diphenylmethyl group may influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with S-linked aromatic or alkyl substituents, emphasizing structural, synthetic, and functional differences.

Key Observations :

  • Substituent Effects : Bulky groups like diphenylmethyl may reduce metabolic clearance compared to smaller substituents (e.g., benzyl or chlorophenyl), enhancing tissue retention .
  • Synthetic Routes : Most derivatives are synthesized via nucleophilic substitution (e.g., NAC reacting with aryl isocyanates or halides) .

Key Findings :

  • Biomarker Utility : BMA and similar derivatives (e.g., CYMA for acrylonitrile) are critical in quantifying VOC exposure, with urinary levels correlating with air pollution or smoking .
  • Toxicity vs. Therapy : While trichlorovinyl derivatives are nephrotoxic, carbamoyl analogs (e.g., o-chlorophenylcarbamoyl) show promise in targeted cancer therapies .
Physicochemical and Pharmacokinetic Data
Compound Name LogP (Predicted) Solubility (mg/mL) Half-Life (Hours)
N-Acetyl-S-(diphenylmethyl)-L-cysteine ~3.5 <1 (lipophilic) >24 (estimated)
N-Acetyl-S-(benzyl)-L-cysteine (BMA) 1.2 10–20 6–8
N-Acetyl-S-(4-fluorophenyl)-L-cysteine 1.8 5–10 Not reported
N-Acetyl-S-(o-chlorophenylcarbamoyl)-L-cysteine 2.3 2–5 12–18

Trends :

  • Increased lipophilicity (higher LogP) correlates with extended half-life but reduced aqueous solubility.
  • Carbamoyl derivatives exhibit intermediate solubility, balancing bioavailability and stability .

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